

(6-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid chemical properties

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Compound of Interest

Compound Name: (6-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid

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An In-depth Technical Guide to **(6-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid**: A Cornerstone Building Block in Modern Drug Discovery

Introduction

In the landscape of medicinal chemistry, the strategic construction of complex molecular architectures is paramount. Boronic acids have emerged as indispensable tools, largely due to their versatile reactivity, general stability, and relatively low toxicity.^{[1][2]} Among these, heterocyclic boronic acids are of particular importance, providing access to a vast chemical space of pharmacologically relevant scaffolds. This guide focuses on a key reagent: **(6-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid**.

This molecule is a bifunctional building block of significant interest. It features a pyridine ring, a common motif in numerous approved drugs, functionalized with a boronic acid at the 3-position and a tert-Butoxycarbonyl (Boc)-protected amine at the 6-position. This specific arrangement makes it an ideal precursor for synthesizing 2-aminopyridine derivatives, which are prevalent in molecules targeting a wide array of diseases.^[3] The boronic acid group serves as a versatile handle for carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, while the Boc-protecting group offers a stable yet readily cleavable amine functionality for subsequent synthetic transformations.^{[1][3]}

This document serves as a technical resource for researchers, chemists, and drug development professionals, providing in-depth information on the chemical properties, synthesis, reactivity, and applications of this pivotal reagent.

Core Physicochemical and Structural Properties

A thorough understanding of a reagent's fundamental properties is critical for its effective use in synthesis. The key characteristics of **(6-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid** are summarized below.

Property	Value	Source(s)
CAS Number	883231-20-7	[4][5][6]
Molecular Formula	C ₁₀ H ₁₅ BN ₂ O ₄	[3][4][5]
Molecular Weight	238.05 g/mol	[3][5]
Appearance	White to off-white powder/solid	[6]
Density	~1.23 g/cm ³	[4]
Polar Surface Area	91.7 Å ²	[4]
XLogP3	0.18	[4]

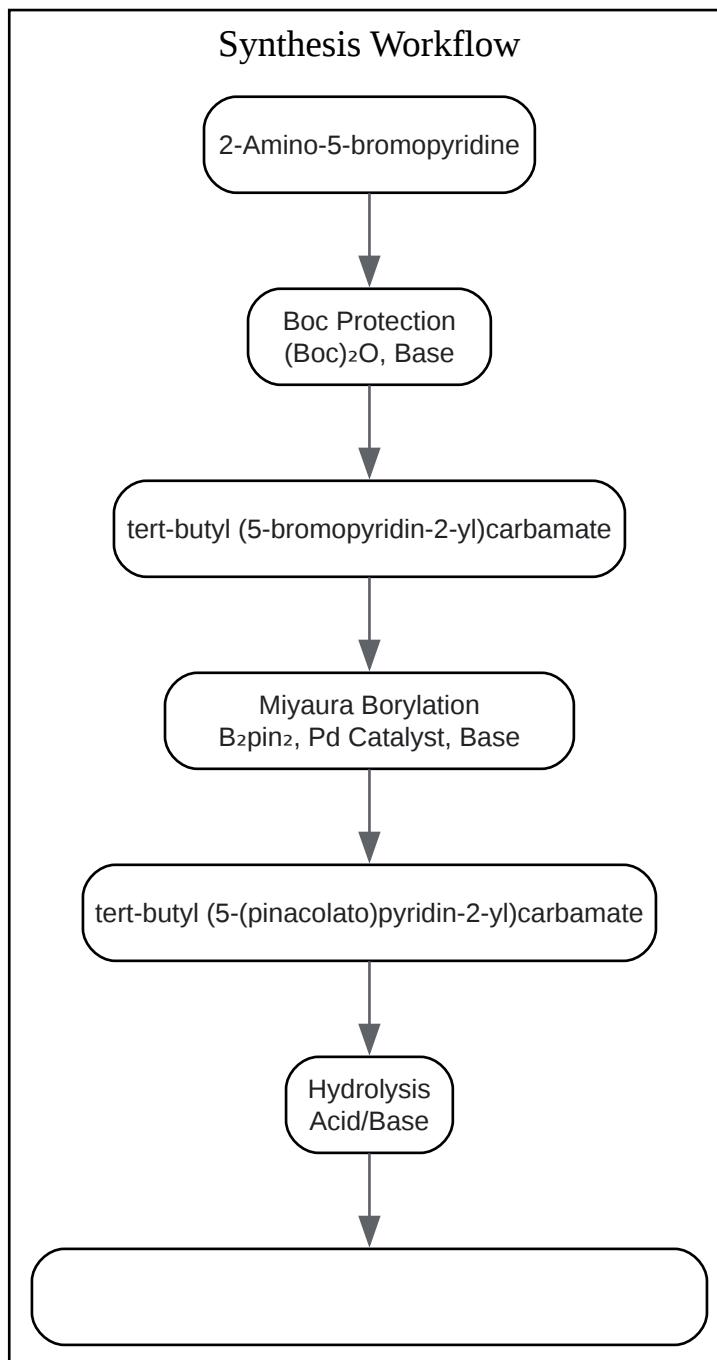
Note: Physical properties such as melting point and boiling point are not consistently reported, which is common for boronic acids as they can dehydrate upon heating to form cyclic boroxine anhydrides.

Synthesis and Structural Elucidation

The synthesis of pyridinylboronic acids can be achieved through several established methodologies. A prevalent approach involves a halogen-metal exchange of a suitable halopyridine precursor followed by electrophilic trapping with a borate ester at low temperatures.[2]

A common precursor to the title compound is its more stable pinacol ester derivative, tert-butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate (CAS: 910462-31-6).[7][8] This can be synthesized via palladium-catalyzed cross-coupling of a halopyridine with

bis(pinacolato)diboron (B_2pin_2). The boronic acid can then be obtained by subsequent hydrolysis of the pinacol ester.



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Caption: General synthetic workflow for the target boronic acid.

Structural Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for confirming the structure.

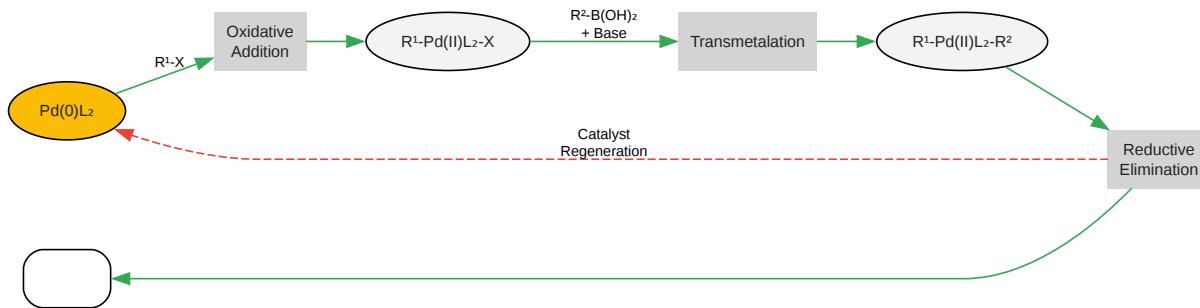
- ^1H NMR: Expected signals would include a singlet around 1.5 ppm for the nine protons of the tert-butyl group, distinct aromatic protons on the pyridine ring, a broad singlet for the N-H proton, and signals for the $\text{B}(\text{OH})_2$ protons which can be broad and exchangeable.
- ^{11}B NMR: A single, broad resonance is expected, with a chemical shift characteristic of an arylboronic acid.[9]

Reactivity Profile and Key Applications

The utility of this reagent is dominated by its participation in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.

The Suzuki-Miyaura Cross-Coupling Reaction

This reaction enables the formation of a carbon-carbon bond between the boronic acid (the nucleophile) and an organohalide or triflate (the electrophile). [3] It is renowned for its mild reaction conditions, tolerance of a wide variety of functional groups, and high yields. The presence of the boronic acid at the pyridine 3-position allows for the construction of biaryl and heteroaryl structures of significant interest in drug discovery.



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Suzuki-Miyaura Coupling

The following protocol provides a representative, non-optimized procedure for the coupling of **(6-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid** with an aryl bromide.

Materials:

- **(6-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid** (1.2 equivalents)
- Aryl or heteroaryl bromide (1.0 equivalent)
- Tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$ (0.05 equivalents)
- 2M Aqueous Sodium Carbonate (Na_2CO_3) solution
- Solvent (e.g., 1,4-Dioxane or DMF)
- Nitrogen or Argon source

Procedure:

- **Setup:** To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 eq), the boronic acid (1.2 eq), and the palladium catalyst (0.05 eq).
- **Inert Atmosphere:** Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
- **Solvent Addition:** Add the degassed organic solvent (e.g., Dioxane) via syringe, followed by the degassed aqueous sodium carbonate solution. The solvent ratio is typically between 3:1 and 5:1 (organic:aqueous).
- **Reaction:** Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[\[10\]](#)

- **Workup:** Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate ($MgSO_4$), and filter.
- **Purification:** Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Stability, Storage, and Safety Considerations

Proper handling and storage are crucial to maintain the integrity and reactivity of boronic acids.

- **Stability:** Boronic acids can undergo reversible self-condensation to form cyclic trimeric anhydrides known as boroxines, particularly upon heating or prolonged storage in non-anhydrous conditions. While this can affect stoichiometry, the boroxine often remains reactive in cross-coupling reactions. The compound may also be susceptible to oxidative degradation, cleaving the C-B bond.^[11]
- **Storage:** For long-term stability, it is recommended to store **(6-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid** under an inert atmosphere (e.g., argon) in a tightly sealed container at low temperatures (2-8°C). It should be kept away from moisture and strong oxidizing agents.
- **Safety:** Like many boronic acids and fine chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.^[12] Always consult the Safety Data Sheet (SDS) before use.

Conclusion

(6-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid is a highly valuable and versatile building block in contemporary organic synthesis. Its strategic placement of a reactive boronic acid and a protected amine on a pharmacologically relevant pyridine core makes it an indispensable reagent for the construction of novel molecular entities. Its primary application in the robust and reliable Suzuki-Miyaura cross-coupling reaction provides a direct and efficient pathway to complex pyridine derivatives, significantly accelerating discovery programs in medicinal chemistry and materials science. A comprehensive understanding of its properties,

reactivity, and handling requirements, as detailed in this guide, is essential for unlocking its full synthetic potential.

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